Structural Differentiation: Mono-N-oxide at 12-Position vs. Non-Oxidized Benzo[a]phenazine
Benzo[a]phenazine 12-oxide (C16H10N2O, MW 246.26) incorporates a single oxygen atom at the N-12 position, resulting in a molecular mass increase of 16 Da relative to the parent benzo[a]phenazine (C16H10N2, MW 230.26) [1]. The N-oxide bond (N⁺–O⁻) introduces a formal charge separation not present in the parent scaffold, conferring a calculated topological polar surface area of 38.4 Ų versus approximately 25.8 Ų for the non-oxidized analog . This structural distinction is definitive and can be verified analytically via high-resolution mass spectrometry (exact mass 246.07931 Da) or NMR spectroscopy, with the NIST Chemistry WebBook providing authenticated spectral reference data for identity confirmation [1].
| Evidence Dimension | Molecular mass |
|---|---|
| Target Compound Data | 246.26 g/mol (exact mass 246.07931 Da) |
| Comparator Or Baseline | Benzo[a]phenazine: 230.26 g/mol (exact mass 230.08439 Da) |
| Quantified Difference | Mass increase of 15.9949 Da (one oxygen atom) |
| Conditions | Calculated and experimentally verified molecular weight |
Why This Matters
This unambiguous mass and structural difference ensures that procurement of the correct oxidation state is essential for any application where N-oxide chemistry—bioreductive activation, altered redox potential, or synthetic derivatization at the 12-position—is required.
- [1] NIST Chemistry WebBook. Benzo[a]phenazine, 12-oxide. CAS Registry Number: 18636-87-8. Formula: C16H10N2O. Molecular weight: 246.2634. Monoisotopic mass: 246.079313. View Source
